REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([CH3:8])[C:5](Br)=[CH:4][C:3]=1[CH3:10].[C:11]([Cu])#[N:12].[CH3:14][N:15](C)C=O.N>O>[CH3:10][C:3]1[CH:4]=[C:5]([C:11]#[N:12])[C:6]([CH3:8])=[CH:7][C:2]=1[C:14]#[N:15]
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Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)C)Br)C
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Name
|
CuCN
|
Quantity
|
42.4 g
|
Type
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reactant
|
Smiles
|
C(#N)[Cu]
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After completion of the reaction
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Type
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EXTRACTION
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Details
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extracted crystal
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Type
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FILTRATION
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Details
|
therefrom was filtered
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Type
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ADDITION
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Details
|
Then, the crystal was added again to the mixing solution of 100 ml of water and 300 ml of aqueous ammonia
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Type
|
ADDITION
|
Details
|
mixed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
The obtained crystal was added to 2,000 ml of toluene
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
ADDITION
|
Details
|
treated with active carbon
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuum
|
Type
|
ADDITION
|
Details
|
300 ml of hexane was added
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C#N)C=C(C(=C1)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.128 mol | |
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |